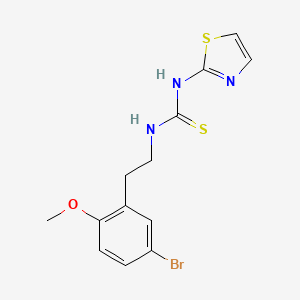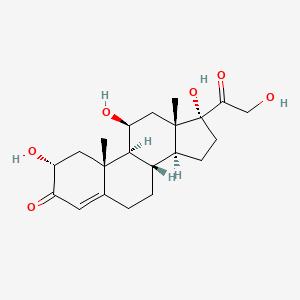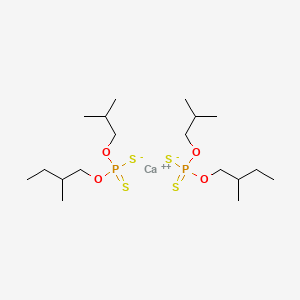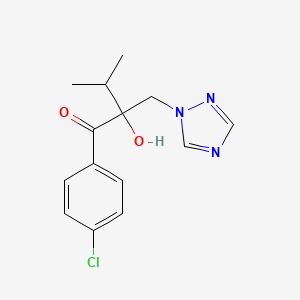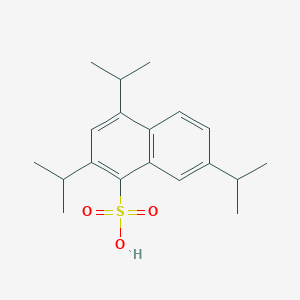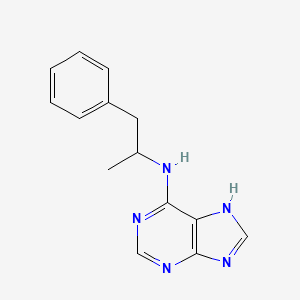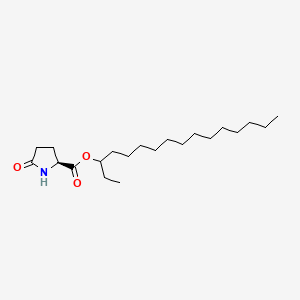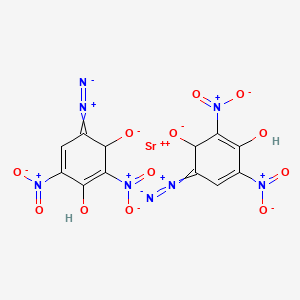
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate is a complex organic compound known for its unique chemical structure and properties This compound contains a strontium ion coordinated to a diazo group, a hydroxy group, and two nitro groups on a cyclohexa-2,4-dienolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate typically involves the reaction of strontium salts with diazo compounds under controlled conditions. One common method includes the use of strontium chloride and 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate in an aqueous medium. The reaction is carried out at low temperatures to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. Purification steps such as crystallization and filtration are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of strontium and modified organic structures.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexa-2,4-dienolate derivatives.
Scientific Research Applications
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate exerts its effects involves the interaction of the diazo group with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The nitro groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dienolate
- 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate
Uniqueness
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate is unique due to the presence of the strontium ion, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the diazo, hydroxy, and nitro groups on the cyclohexa-2,4-dienolate ring further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
94158-15-3 |
|---|---|
Molecular Formula |
C12H6N8O12Sr |
Molecular Weight |
541.84 g/mol |
IUPAC Name |
strontium;6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dien-1-olate |
InChI |
InChI=1S/2C6H3N4O6.Sr/c2*7-8-2-1-3(9(13)14)6(12)4(5(2)11)10(15)16;/h2*1,5,12H;/q2*-1;+2 |
InChI Key |
VUVNVCNNRMBYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


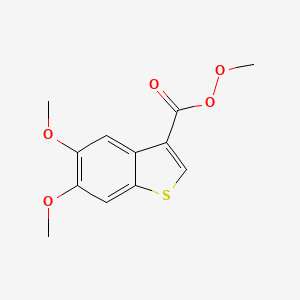
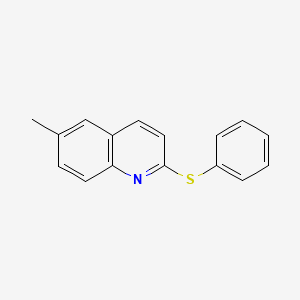
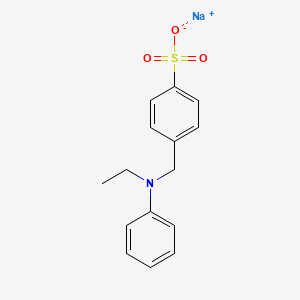

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
